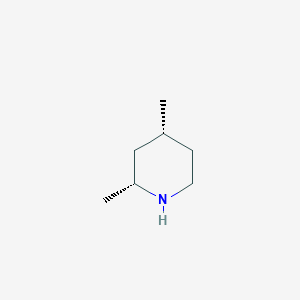

(2R,4R)-2,4-dimethylpiperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,4R)-2,4-dimethylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-6-3-4-8-7(2)5-6/h6-8H,3-5H2,1-2H3/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOZOFODNIBQPGN-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC(C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN[C@@H](C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19683-91-1 | |

| Record name | 2,4-Dimethylpiperidine, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019683911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-DIMETHYLPIPERIDINE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHL96XW8SW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (2R,4R)-2,4-dimethylpiperidine: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of (2R,4R)-2,4-dimethylpiperidine, a chiral disubstituted piperidine. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's core chemical properties, stereochemical nuances, synthesis, and its role in modern organic chemistry. The narrative emphasizes the causality behind its structural characteristics and synthetic methodologies, grounding all claims in authoritative scientific literature.

Introduction: The Significance of a Chiral Scaffold

(2R,4R)-2,4-dimethylpiperidine belongs to the family of saturated nitrogen-containing heterocycles, which are ubiquitous structural motifs in a vast array of pharmaceuticals and natural products.[1][2] The specific stereochemistry of the piperidine ring and its substituents is often paramount to biological activity, making stereocontrolled synthesis a critical endeavor in medicinal chemistry. The (2R,4R) configuration designates a cis relationship between the two methyl groups, which profoundly influences the molecule's three-dimensional shape, reactivity, and utility as a chiral building block. Its C₂ symmetry and defined stereocenters make it an attractive candidate for applications in asymmetric synthesis, where it can serve as a chiral ligand or auxiliary to control the stereochemical outcome of a reaction.[3][4]

Physicochemical and Spectroscopic Profile

The precise experimental properties of the enantiopure (2R,4R)-isomer are not widely reported; however, data from the racemate and closely related isomers provide a reliable profile.

Table 1: Physicochemical Properties

| Property | Value | Source / Note |

| Molecular Formula | C₇H₁₅N | [5] |

| Molecular Weight | 113.20 g/mol | [5] |

| Appearance | Colorless to yellow liquid | Assumed, based on related isomers[6] |

| Boiling Point | 138-140 °C | For 2,4-dimethylpiperidine (isomer mix)[7] |

| 127-128 °C | For cis-2,6-dimethylpiperidine[6] | |

| Density | ~0.84 g/mL at 25 °C | For cis-2,6-dimethylpiperidine[6] |

| pKa (conjugate acid) | ~11.0 | Estimated based on cis-2,6-dimethylpiperidine (10.92-11.07)[8] |

| Refractive Index | ~1.4394 (n20/D) | For cis-2,6-dimethylpiperidine[6] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of (2R,4R)-2,4-dimethylpiperidine.

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. The spectrum for 2,4-dimethylpiperidine from the NIST database serves as a useful reference.[7]

-

N-H Stretch: A characteristic sharp, medium-intensity peak is expected in the 3300-3500 cm⁻¹ region, typical for a secondary amine.[9]

-

C-H Stretch: Strong absorptions between 2850 and 3000 cm⁻¹ correspond to the stretching vibrations of the methyl and methylene C-H bonds.

-

N-H Bend: A bending vibration for the N-H group typically appears in the 1590-1650 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed structure and stereochemistry. Predicted chemical shifts are based on data from related dimethylpiperidine isomers.[10][11][12][13]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Position | ¹³C Shift (ppm) | ¹H Shift (ppm) & Multiplicity | Notes |

| C2-H | ~50-55 | Multiplet | α to Nitrogen |

| C2-CH₃ | ~18-22 | Doublet | |

| C3-H₂ | ~30-35 | Multiplet | |

| C4-H | ~28-33 | Multiplet | |

| C4-CH₃ | ~20-24 | Doublet | |

| C5-H₂ | ~24-28 | Multiplet | |

| C6-H₂ | ~45-50 | Multiplet | α to Nitrogen |

| N-H | - | Broad Singlet | Chemical shift is concentration and solvent dependent. |

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion (M⁺) peak is expected at m/z = 113. The fragmentation pattern of aliphatic amines is dominated by α-cleavage, which involves the loss of an alkyl radical adjacent to the nitrogen atom.[14][15]

-

Primary Fragmentation: The most significant fragmentation pathway is the loss of the methyl group at the C2 position, leading to a stable iminium ion. This would produce a prominent peak at m/z = 98 (M-15). This is often the base peak in the spectrum.[16]

Stereochemistry and Conformational Analysis

The functionality of (2R,4R)-2,4-dimethylpiperidine in a chiral environment is dictated by its three-dimensional structure. Like cyclohexane, the piperidine ring adopts a low-energy chair conformation to minimize torsional and steric strain. For the cis-isomer, two distinct chair conformations are possible, which can interconvert via a ring-flip.

The conformational equilibrium is dominated by the structure that places the maximum number of bulky substituents in the more spacious equatorial positions. In the case of cis-2,4-dimethylpiperidine, the diequatorial conformer is significantly more stable than the diaxial conformer. The diaxial arrangement would introduce severe 1,3-diaxial interactions between the methyl groups and the axial hydrogens on the ring, making it energetically unfavorable.

This strong preference for a single, well-defined diequatorial conformation is a key attribute. In asymmetric synthesis, a conformationally locked chiral molecule provides a predictable steric environment, which is essential for achieving high levels of stereocontrol.

Synthesis of (2R,4R)-2,4-dimethylpiperidine

The most direct and industrially scalable route to cis-2,4-dimethylpiperidine is the catalytic hydrogenation of its aromatic precursor, 2,4-dimethylpyridine (also known as 2,4-lutidine).[5] The challenge lies in controlling both the diastereoselectivity (achieving the cis product) and, if desired, the enantioselectivity (obtaining the (2R,4R) isomer from the achiral starting material).

The diastereoselectivity of pyridine hydrogenation is highly dependent on the catalyst and reaction conditions. Rhodium-based catalysts, such as Rhodium(III) oxide (Rh₂O₃) or Rhodium on Carbon (Rh/C), have shown high activity for the reduction of pyridines under mild conditions, often favoring the formation of the cis-piperidine product.[2][17]

Experimental Protocol: Diastereoselective Synthesis of cis-2,4-Dimethylpiperidine

This protocol describes the synthesis of the racemic cis-isomer, which serves as the precursor for enantiomeric resolution.

Materials:

-

2,4-Dimethylpyridine (2,4-Lutidine)

-

Rhodium(III) oxide (Rh₂O₃) or 5% Rhodium on Carbon (Rh/C)

-

2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP)

-

Hydrogen gas (high purity)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and a high-pressure hydrogenation apparatus (e.g., Parr reactor)

Procedure:

-

Reactor Preparation: A high-pressure reactor is charged with 2,4-dimethylpyridine (1.0 eq) and the rhodium catalyst (0.5 - 1.0 mol%).

-

Solvent Addition: Anhydrous TFE or HFIP is added to dissolve the substrate (concentration typically 0.5-1.0 M). The use of fluorinated alcohols as solvents has been shown to enhance the rate and selectivity of pyridine hydrogenation.[17]

-

Inerting: The reactor is sealed and purged several times with an inert gas (N₂ or Ar) to remove all oxygen, which can poison the catalyst.

-

Hydrogenation: The reactor is pressurized with hydrogen gas to the desired pressure (e.g., 5 bar). The reaction mixture is then heated to the target temperature (e.g., 40 °C) with vigorous stirring.[17]

-

Monitoring: The reaction is monitored by observing the drop in hydrogen pressure. Progress can also be checked by taking aliquots (after cooling and depressurizing) and analyzing them by GC-MS or ¹H NMR.

-

Workup: Upon completion, the reactor is cooled to room temperature and carefully depressurized. The reaction mixture is filtered through a pad of celite to remove the heterogeneous catalyst.

-

Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude product, which is typically a mixture of cis and trans isomers, with the cis isomer predominating. Purification by distillation or chromatography can further enrich the cis product.

Rationale: The choice of a rhodium catalyst is based on its high efficacy in reducing the aromatic pyridine ring under relatively mild conditions, which helps to preserve other functional groups if present.[2] The cis-selectivity is often rationalized by the mechanism of hydrogenation on a heterogeneous catalyst surface, where the pyridine adsorbs onto the surface and hydrogen is delivered from the same face.

Enantiomeric Resolution

To obtain the pure (2R,4R) enantiomer, the racemic cis-2,4-dimethylpiperidine mixture must be resolved. This is a classical technique in organic chemistry that involves reacting the racemic base with a single enantiomer of a chiral acid, such as L-(+)-tartaric acid or D-(-)-tartaric acid. This reaction forms a pair of diastereomeric salts, which have different physical properties (e.g., solubility). These salts can then be separated by fractional crystallization. After separation, the desired diastereomeric salt is treated with a strong base to liberate the enantiomerically pure (2R,4R)-2,4-dimethylpiperidine.

Applications in Asymmetric Synthesis

Chiral C₂-symmetric amines and their derivatives are highly valued as ligands in transition-metal-catalyzed asymmetric reactions.[3] The (2R,4R)-2,4-dimethylpiperidine structure is an ideal backbone for creating such ligands. The nitrogen atom can be functionalized to coordinate with a metal center, while the two stereogenic centers create a well-defined chiral pocket around the metal. This chiral environment forces substrates to approach the metal from a specific trajectory, leading to the preferential formation of one enantiomer of the product.

While specific, high-impact applications of (2R,4R)-2,4-dimethylpiperidine itself are not yet widely documented in premier journals, its structural motifs are analogous to other successful chiral ligands used in reactions such as:

-

Asymmetric Hydrogenation: As a ligand for Rhodium or Iridium, it could direct the hydrogenation of prochiral olefins or ketones.

-

Asymmetric Alkylation: It could be used to direct the addition of organometallic reagents to aldehydes or imines.

-

Asymmetric Cycloadditions: The chiral environment could control the facial selectivity in Diels-Alder or other cycloaddition reactions.[18]

The development and application of novel chiral ligands derived from scaffolds like (2R,4R)-2,4-dimethylpiperidine remains an active area of research.

Safety and Handling

Like most volatile amines, 2,4-dimethylpiperidine should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a flammable liquid and can cause skin and eye irritation.[5]

-

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.

Conclusion

(2R,4R)-2,4-dimethylpiperidine is a valuable chiral building block with significant potential in the fields of medicinal chemistry and asymmetric synthesis. Its rigid, diequatorial chair conformation provides a predictable and sterically defined framework for inducing chirality. While its synthesis via the diastereoselective hydrogenation of 2,4-lutidine is well-established in principle, the development of its applications as a chiral ligand or auxiliary represents a continuing opportunity for innovation. This guide has provided the foundational chemical knowledge required for researchers to confidently synthesize, characterize, and explore the utility of this important chiral scaffold.

References

-

Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. Available at: [Link]

-

CIS-2,4,6-TRIMETHYLPIPERIDIN - Optional[13C NMR] - Chemical Shifts - SpectraBase. SpectraBase. Available at: [Link]

-

Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. Available at: [Link]

-

Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry. Available at: [Link]

-

Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. Available at: [Link]

-

Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

cis-2,4-Dimethyl-piperidine. SpectraBase. Available at: [Link]

-

Solved cis-2,4-dimethylpiperidine The structure of | Chegg.com. Chegg.com. Available at: [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

Piperidine, 2,6-dimethyl-, (2R,6S)-rel-. NIST Chemistry WebBook. Available at: [Link]

-

pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]

-

Chiral auxiliary. Wikipedia. Available at: [Link]

-

2,6-Dimethylpiperidine. Wikipedia. Available at: [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

-

fragmentation patterns in the mass spectra of organic compounds. Chemguide. Available at: [Link]

-

FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP. ResearchGate. Available at: [Link]

-

Synthesis and conformational analysis of a library of 25 isomers of dimethyl piperidine. RSC Medicinal Chemistry. Available at: [Link]

-

2,4-Dimethyl-piperidine. NIST Chemistry WebBook. Available at: [Link]

-

Piperidine. NIST Chemistry WebBook. Available at: [Link]

-

Piperidine. NIST Chemistry WebBook. Available at: [Link]

-

Mass Spectrometry: Fragmentation. Available at: [Link]

-

cis-2,5-Dimethyl-piperidine - Optional[13C NMR]. SpectraBase. Available at: [Link]

-

pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. Available at: [Link]

-

Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available at: [Link]

-

Conformational Analysis of Trans and CIS Isomers of N-Trifluoroacetyl-2-Methoxy-4-t. Butylpiperidine and N-Trifluoroacetyl-2-Methoxy-4-Methyl Piperidine. ResearchGate. Available at: [Link]

-

Cis-2,6-Dimethylpiperidine. ChemBK. Available at: [Link]

-

FT-IR spectra of 1,4-dimethylpiperazine (a), 2 catalyst... ResearchGate. Available at: [Link]

-

Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2,... ResearchGate. Available at: [Link]

-

1,2-Dimethylpiperidine - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

SUPPORTING INFORMATION 5 NMR Spectra. The Royal Society of Chemistry. Available at: [Link]

-

2,4-DIMETHYLPIPERIDINE, CIS-. FDA Global Substance Registration System. Available at: [Link]

-

Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cyclization Reactions. MDPI. Available at: [Link]

-

Conformational Analysis of cis- and trans-Isomers of 2,5-Dimethyl-1,3-dioxane. ResearchGate. Available at: [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Chiral Auxiliaries [sigmaaldrich.com]

- 5. 2,6-Dimethylpiperidine - Wikipedia [en.wikipedia.org]

- 6. 766-17-6 CAS MSDS (cis-2,6-Dimethylpiperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 2,4-Dimethyl-piperidine [webbook.nist.gov]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. researchgate.net [researchgate.net]

- 10. spectrabase.com [spectrabase.com]

- 11. 3,5-DIMETHYLPIPERIDINE (CIS)(14446-75-4) 13C NMR [m.chemicalbook.com]

- 12. 2,6-Dimethylpiperidine(504-03-0) 1H NMR spectrum [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. whitman.edu [whitman.edu]

- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]

- 18. Chiral Auxiliaries [sigmaaldrich.com]

(2R,4R)-2,4-dimethylpiperidine structure and stereochemistry

An In-depth Technical Guide to the Structure and Stereochemistry of (2R,4R)-2,4-dimethylpiperidine

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and natural products. Introducing stereochemical complexity to this saturated heterocycle, for instance through disubstitution, provides a powerful strategy for exploring three-dimensional chemical space, a concept critical for enhancing drug-target interactions and optimizing pharmacokinetic properties. This guide offers a detailed examination of a specific stereoisomer, (2R,4R)-2,4-dimethylpiperidine. We will dissect its structural conformation, stereochemical nuances, stereoselective synthesis, and spectroscopic characterization. This document is intended to serve as a technical resource, blending fundamental principles with practical, field-proven insights for professionals engaged in chemical synthesis and drug discovery.

Introduction: The Significance of the Piperidine Scaffold

Saturated heterocyclic rings are privileged structures in drug development, offering a departure from the predominantly flat, aromatic compounds that have historically populated screening libraries. The piperidine ring, in particular, is one of the most ubiquitous N-heterocycles in marketed drugs. Its conformational flexibility, basic nitrogen atom for salt formation, and the ability to project substituents in well-defined three-dimensional vectors make it an exceptionally valuable building block.[1] The strategic placement of substituents, such as in dimethylated piperidines, creates chiral centers and locks the ring into preferred conformations, thereby influencing its biological activity and metabolic profile.[2] Understanding the precise stereochemistry and conformational behavior of isomers like (2R,4R)-2,4-dimethylpiperidine is therefore not merely an academic exercise but a prerequisite for rational drug design.

Structure and Stereochemistry of (2R,4R)-2,4-dimethylpiperidine

2,4-Dimethylpiperidine exists as two diastereomers: cis and trans. Each of these diastereomers is chiral and exists as a pair of enantiomers. The (2R,4R) designation refers to one of the enantiomers of the cis diastereomer. Its enantiomer is (2S,4S)-2,4-dimethylpiperidine.[3]

Conformational Analysis: A Tale of Two Chairs

Like cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. For cis-2,4-dimethylpiperidine, this leads to a conformational equilibrium between two distinct chair forms: one where both methyl groups occupy equatorial positions (diequatorial) and another where both occupy axial positions (diaxial).

The energetic landscape overwhelmingly favors the diequatorial conformation. The diaxial conformer is significantly destabilized by 1,3-diaxial interactions, a form of steric strain where the axial methyl groups clash with the axial hydrogen atoms on the same face of the ring. This steric hindrance introduces a substantial energy penalty, making the diaxial conformation a minor, often negligible, contributor to the overall population of conformers at room temperature.

The preference for the equatorial position by a substituent is a foundational concept in stereochemistry. An equatorial methyl group on a cyclohexane ring is approximately 1.7 kcal/mol more stable than its axial counterpart. For the (2R,4R)-2,4-dimethylpiperidine, the cumulative effect of avoiding two such unfavorable axial placements makes the diequatorial conformer the ground-state structure.

Caption: Conformational equilibrium of (2R,4R)-2,4-dimethylpiperidine.

Synthesis of (2R,4R)-2,4-dimethylpiperidine

The synthesis of cis-2,4-dimethylpiperidine is most commonly achieved via the catalytic hydrogenation of 2,4-dimethylpyridine (2,4-lutidine). This method is effective because the hydrogenation typically occurs on one face of the aromatic ring, leading to the syn addition of hydrogen atoms and yielding the cis product with high diastereoselectivity.[4] Isolating the specific (2R,4R) enantiomer requires a subsequent chiral resolution step.

Synthetic Workflow Overview

The overall process can be visualized as a two-stage approach: diastereoselective reduction followed by enantiomeric resolution.

Caption: General synthetic workflow for obtaining (2R,4R)-2,4-dimethylpiperidine.

Experimental Protocol: Synthesis of Racemic cis-2,4-Dimethylpiperidine

This protocol describes the diastereoselective reduction of 2,4-lutidine.

Materials:

-

2,4-Dimethylpyridine (2,4-Lutidine)

-

Platinum(IV) oxide (PtO₂, Adams' catalyst)

-

Glacial Acetic Acid (AcOH)

-

Hydrogen Gas (H₂)

-

Sodium Hydroxide (NaOH)

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Parr Hydrogenation Apparatus or equivalent high-pressure reactor

Procedure:

-

Catalyst Pre-activation: In a high-pressure reaction vessel, add PtO₂ (approx. 1-2 mol%) and glacial acetic acid (solvent).

-

Reaction Setup: Add 2,4-dimethylpyridine to the vessel. Seal the apparatus securely.

-

Hydrogenation: Purge the system with nitrogen, then with hydrogen gas. Pressurize the vessel with H₂ (typically 50-100 psi). The reaction is often exothermic. Maintain vigorous stirring and monitor the pressure uptake. The reaction is complete when hydrogen uptake ceases.

-

Causality Insight: Acetic acid serves as a solvent and protonates the pyridine nitrogen, activating the ring towards reduction. PtO₂ is reduced in situ to finely dispersed platinum, the active catalyst. The catalyst surface coordinates the pyridine ring, and hydrogen is delivered from the metal surface to one face of the ring, ensuring cis stereochemistry.[4]

-

-

Work-up: Carefully vent the reaction vessel. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst.

-

Basification: Cool the filtrate in an ice bath and slowly add a concentrated aqueous solution of NaOH until the pH is >12. This neutralizes the acetic acid and deprotonates the piperidinium salt to the free base.

-

Extraction: Extract the aqueous layer multiple times with diethyl ether.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude cis-2,4-dimethylpiperidine.

-

Purification: The crude product can be purified by distillation.

Self-Validation: The success of the reaction is confirmed by the disappearance of the aromatic signals of the starting material and the appearance of aliphatic signals corresponding to the piperidine ring in ¹H NMR analysis. The cis configuration can be confirmed by analyzing the coupling constants in the NMR spectrum.

Spectroscopic Characterization

Due to the prevalence of the diequatorial conformer, the spectroscopic data for (2R,4R)-2,4-dimethylpiperidine is highly predictable and reflects this single dominant structure. The following data is a predictive analysis based on known spectral data for similar substituted piperidines.[5][6][7]

| Spectroscopic Data for (2R,4R)-2,4-dimethylpiperidine | |

| Property | Predicted Value / Observation |

| Molecular Formula | C₇H₁₅N[5] |

| Molecular Weight | 113.20 g/mol [5] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~3.0-3.2 (m, 1H, H2-ax), ~2.5-2.7 (m, 2H, H6-eq, H6-ax), ~1.6-1.8 (m, 1H, H4-ax), ~1.4-1.6 (m, 2H, H3-eq, H5-eq), ~1.1-1.3 (m, 2H, H3-ax, H5-ax), ~1.05 (d, 3H, C2-CH₃), ~0.90 (d, 3H, C4-CH₃). Note: N-H proton is often broad and may exchange. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~55 (C2), ~50 (C6), ~40 (C4), ~35 (C3), ~33 (C5), ~22 (C2-CH₃), ~21 (C4-CH₃). |

| IR (neat) | ν (cm⁻¹): ~3300 (N-H stretch, broad), 2950-2800 (C-H stretch), ~1450 (C-H bend), ~1100 (C-N stretch).[5] |

| Mass Spec (EI) | m/z (%): 113 ([M]⁺), 98 ([M-CH₃]⁺, base peak), other fragments corresponding to ring cleavage.[6] |

Conclusion

(2R,4R)-2,4-dimethylpiperidine is a structurally well-defined chiral building block whose stereochemistry is dominated by a single, stable diequatorial chair conformation. This conformational rigidity is a direct result of avoiding unfavorable 1,3-diaxial steric interactions. Its synthesis is readily achievable with high diastereoselectivity from commercially available starting materials, with subsequent resolution providing access to the enantiomerically pure compound. For drug development professionals, the defined three-dimensional arrangement of the methyl substituents and the nitrogen lone pair makes this and similar scaffolds ideal for creating novel molecular architectures that can probe the complex topology of biological targets with high specificity.

References

-

Smith, A. B., et al. (2011). Diversity-Oriented Synthesis of 2,4,6-Trisubstituted Piperidines via Type II Anion Relay Chemistry (ARC). National Institutes of Health. Available at: [Link]

-

Logashina, Y. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available at: [Link]

-

Scott, J. S., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing - The Royal Society of Chemistry. Available at: [Link]

-

Sadler, M. J. (2011). Diastereoselective synthesis of 2,4,5 trisubstituted piperidines. University of Birmingham ETheses. Available at: [Link]

-

Kranke, B., & Kunz, H. (2006). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Canadian Journal of Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt... ResearchGate. Available at: [Link]

-

NIST. (n.d.). 2,4-Dimethyl-piperidine. NIST WebBook. Available at: [Link]

-

Zhu, Z., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. National Institutes of Health. Available at: [Link]

- Google Patents. (n.d.). Preparation method for (2R, 4R)-4-substituted-2-piperidine carboxylic acid compound and intermediate thereof. Google Patents.

-

Jeyaraman, R., & Ravindran, T. (2004). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Indian Academy of Sciences. Available at: [Link]

-

CORE. (n.d.). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. CORE. Available at: [Link]

-

Angeli, E., et al. (2019). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie. Available at: [Link]

-

PubChem. (n.d.). Dimethyl-2,4-piperidindion. PubChem - NIH. Available at: [Link]

-

PubChem. (n.d.). (2S,4S)-2,4-dimethylpiperidine. PubChem - NIH. Available at: [Link]

-

PubChem. (n.d.). (2R,4R)-1,2-Dimethylpiperidin-4-ol. PubChem - NIH. Available at: [Link]

-

MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]

-

Wikipedia. (n.d.). 2,6-Dimethylpiperidine. Wikipedia. Available at: [Link]

-

Scott, J. S., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available at: [Link]

-

Sci-Hub. (n.d.). ¹H NMR spectra of cis-2,6-diphenylpiperidines and cis-2,6-diphenyl-4-piperidones. Sci-Hub. Available at: [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

- 3. (2S,4S)-2,4-dimethylpiperidine | C7H15N | CID 7230000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. 2,4-Dimethyl-piperidine [webbook.nist.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. sci-hub.ru [sci-hub.ru]

synthesis of enantiopure (2R,4R)-2,4-dimethylpiperidine

An In-Depth Technical Guide to the Synthesis of Enantiopure (2R,4R)-2,4-Dimethylpiperidine

Authored by: Gemini, Senior Application Scientist

Abstract

The enantiopure (2R,4R)-2,4-dimethylpiperidine scaffold is a privileged structural motif in a multitude of biologically active molecules and pharmaceutical agents. Its rigid, chair-like conformation and defined stereochemical presentation of substituents make it an invaluable building block for probing and optimizing molecular interactions with complex biological targets. However, the stereocontrolled synthesis of this specific isomer, with a cis relationship between the two methyl groups at the C2 and C4 positions, presents a significant synthetic challenge. This guide provides a comprehensive overview of robust and modern strategies for accessing enantiopure (2R,4R)-2,4-dimethylpiperidine, intended for researchers, medicinal chemists, and process development scientists. We will dissect key methodologies, including chiral auxiliary-mediated approaches, asymmetric hydrogenation, and emerging biocatalytic routes, with a focus on the underlying principles of stereocontrol, experimental causality, and practical implementation.

Introduction: The Significance of the (2R,4R)-2,4-Dimethylpiperidine Core

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in medicinal chemistry, found in numerous approved drugs.[1][2] The introduction of stereocenters onto this scaffold dramatically increases its structural complexity and potential for specific biological interactions. Molecules with high sp³ carbon content, such as substituted piperidines, are increasingly sought after in drug discovery as they provide three-dimensional diversity that can lead to improved binding affinity, selectivity, and physicochemical properties compared to their flat, aromatic counterparts.[3]

The (2R,4R)-2,4-dimethylpiperidine isomer is of particular interest due to its defined spatial arrangement, which can serve as a chiral scaffold to orient other pharmacophoric elements. The synthetic challenge lies in controlling the absolute and relative stereochemistry of the two non-adjacent chiral centers (C2 and C4) to achieve the desired cis configuration in high enantiomeric and diastereomeric purity. This guide explores the primary strategies developed to overcome this hurdle.

Strategic Blueprint: Pathways to Stereocontrol

The synthesis of enantiopure 2,4-disubstituted piperidines requires a robust strategy for installing two stereocenters with high fidelity.[1][4] The most successful approaches can be broadly categorized based on the method used to induce chirality.

Figure 1: High-level overview of the primary synthetic approaches to enantiopure (2R,4R)-2,4-dimethylpiperidine.

-

Chiral Auxiliary-Mediated Synthesis: This classic and reliable method involves temporarily attaching a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary sterically directs subsequent reactions, such as alkylation, before being cleaved to reveal the enantiopure product.[5][6]

-

Asymmetric Hydrogenation: A powerful and atom-economical approach where a chiral transition-metal catalyst (typically based on Iridium, Rhodium, or Ruthenium) delivers hydrogen across a double bond in a prochiral precursor, such as a substituted pyridine or dihydropyridine, with high face selectivity.[7][8][9]

-

Biocatalysis: This strategy leverages the exquisite selectivity of enzymes to perform stereoselective transformations. Methods like biocatalytic desymmetrization or stereoselective reductions offer environmentally benign routes to chiral molecules.[3][10][11][12]

In-Depth Analysis of Key Synthetic Routes

Route 1: Chiral Auxiliary-Controlled Synthesis

This methodology provides a robust and predictable pathway for establishing stereochemistry. The choice of auxiliary is critical, as it must effectively shield one face of the reactive intermediate to ensure high diastereoselectivity.[6][13] Evans' oxazolidinones and Myers' pseudoephedrine amides are exemplary auxiliaries that have been successfully employed for the asymmetric alkylation of carbonyl compounds.[5]

Causality of Stereoselection: The auxiliary enforces a rigid conformation upon the substrate, typically through chelation with a metal cation (e.g., Li⁺ in LDA). This conformation exposes one face of the resulting enolate to electrophilic attack while sterically shielding the other, thereby directing the incoming substituent to a specific position and creating a new stereocenter with high fidelity.

Figure 2: Workflow for a chiral auxiliary-based synthesis of (2R,4R)-2,4-dimethylpiperidine (DMP).

Exemplary Protocol: Pseudoephedrine Amide Alkylation

This protocol is a conceptual representation based on established principles of pseudoephedrine-directed alkylation.

Step 1: Amide Formation

-

To a solution of (1S,2S)-(+)-pseudoephedrine in toluene, add a solution of 3-butenoyl chloride at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Work up the reaction with aqueous NaHCO₃ to yield the corresponding pseudoephedrine amide.

Step 2: First Asymmetric Alkylation (C4 Position)

-

Dissolve the amide in THF and cool to -78 °C.

-

Add lithium diisopropylamide (LDA) dropwise and stir for 1 hour to form the enolate.

-

Add methyl iodide (MeI) and stir for 4-6 hours at -78 °C.

-

Quench the reaction with saturated aqueous NH₄Cl to yield the C4-methylated product with high diastereoselectivity.

Step 3: Piperidinone Ring Formation

-

Protect the nitrogen atom (e.g., with a Boc group).

-

Perform hydroboration-oxidation on the terminal alkene to yield a primary alcohol.

-

Activate the alcohol (e.g., mesylation) and subsequently induce intramolecular cyclization via N-alkylation to form the 2-piperidinone ring.

Step 4: Second Alkylation & Auxiliary Removal

-

Generate the enolate of the N-Boc-4-methyl-2-piperidinone with LDA at -78 °C.

-

Add MeI to install the second methyl group at the C2 position. The existing C4 stereocenter directs this addition to the cis face.

-

Remove the auxiliary and reduce the amide carbonyl concurrently using a strong reducing agent like LiAlH₄.

-

Remove the N-Boc protecting group under acidic conditions to yield (2R,4R)-2,4-dimethylpiperidine.

| Step | Transformation | Typical Reagents | Expected d.r. | Reference Principle |

| 2 | C4-Alkylation | LDA, MeI | >95:5 | Myers Asymmetric Alkylation |

| 4 | C2-Alkylation | LDA, MeI | >90:10 | Substrate-controlled diastereoselection |

| Overall | Complete Sequence | - | >98% e.e. | [5] |

Route 2: Asymmetric Hydrogenation

Asymmetric hydrogenation is a highly efficient and scalable method for installing stereocenters. The key is the development of a suitable unsaturated precursor and a highly active and selective chiral catalyst. For piperidines, this often involves the hydrogenation of substituted pyridinium salts.[7][8]

Causality of Stereoselection: The chiral ligand (e.g., BINAP, SegPhos) coordinates to the metal center (e.g., Iridium), creating a chiral environment. The substrate coordinates to the metal catalyst in a specific, low-energy orientation. Hydrogen is then delivered from a specific face of the coordinated substrate, leading to the formation of the product with high enantioselectivity.[9][14]

Figure 3: General workflow for the synthesis of (2R,4R)-DMP via asymmetric hydrogenation.

Exemplary Protocol: Iridium-Catalyzed Hydrogenation

This protocol is based on established methods for the asymmetric hydrogenation of pyridinium salts.[7][8]

Step 1: Pyridinium Salt Formation

-

Stir a solution of 2,4-dimethylpyridine (2,4-lutidine) with benzyl bromide in acetonitrile at reflux for 12 hours.

-

Cool the reaction mixture to room temperature and collect the resulting precipitate by filtration.

-

Wash the solid with cold diethyl ether and dry under vacuum to yield the N-benzyl-2,4-dimethylpyridinium bromide salt.

Step 2: Asymmetric Hydrogenation

-

In a glovebox, charge a high-pressure autoclave with the pyridinium salt, [Ir(COD)Cl]₂, and a suitable chiral phosphine ligand (e.g., (R)-SegPhos).

-

Add a degassed solvent (e.g., methanol or dichloromethane).

-

Seal the autoclave, remove it from the glovebox, and pressurize with hydrogen gas (typically 50-100 atm).

-

Stir the reaction at a specified temperature (e.g., 30-50 °C) for 24-48 hours.

-

Carefully vent the reactor and concentrate the solvent to obtain the crude N-benzyl-(2R,4R)-2,4-dimethylpiperidine.

Step 3: Deprotection

-

Dissolve the crude product in methanol and add a palladium on carbon (Pd/C) catalyst.

-

Hydrogenate the mixture (at atmospheric pressure or slightly elevated) until the benzyl group is cleaved.

-

Filter the catalyst and concentrate the solvent. Purify by distillation or chromatography to obtain the final product.

| Catalyst System | Pressure (atm) | Temp (°C) | Typical e.e. (%) | Typical d.r. (cis:trans) |

| [Ir]-SegPhos | 50-100 | 30 | >95 | >99:1 |

| [Ir]-BINAP | 50-100 | 30 | >90 | >95:5 |

| [Ru]-C-TunePhos | 50 | 50 | >92 | >98:1 |

Route 3: Biocatalytic Approaches

Biocatalysis offers a powerful and sustainable alternative for producing enantiopure compounds.[12] Enzymes operate under mild conditions and can exhibit near-perfect stereoselectivity. For piperidine synthesis, imine reductases (IREDs) or transaminases could be employed to set the C2 stereocenter, while other enzymes could resolve or desymmetrize precursors to set the C4 stereocenter.[15] A modern strategy combines biocatalytic C-H oxidation with other chemical methods to functionalize piperidine rings modularly.[3][10]

Causality of Stereoselection: The enzyme's three-dimensional active site binds the substrate in a highly specific orientation. The catalytic residues and any necessary cofactors (like NADH/NADPH for reductases) are positioned to react with only one face of the substrate's reactive group, ensuring the formation of a single stereoisomer.

Figure 4: Conceptual biocatalytic synthesis of (2R,4R)-DMP using an imine reductase (IRED).

Exemplary Protocol: Imine Reductase (IRED) Reduction

This is a conceptual protocol based on the known reactivity of IREDs.

-

Prepare a buffer solution (e.g., potassium phosphate, pH 7.5).

-

To the buffer, add the cyclic imine substrate (5,6,7,8-tetrahydro-4-methyl-lutidine), an IRED enzyme (from a screening kit or expressed in-house), and a cofactor (NADPH).

-

Add a cofactor regeneration system, such as glucose and glucose dehydrogenase (GDH), to recycle the expensive NADPH.

-

Gently agitate the reaction mixture at a controlled temperature (e.g., 30 °C) for 24 hours.

-

Monitor the reaction by GC or LC-MS.

-

Upon completion, quench the reaction, extract the product with an organic solvent (e.g., ethyl acetate), and purify.

| Enzyme Source | Substrate Concentration | Conversion (%) | e.e. (%) | d.r. (cis:trans) |

| Engineered IRED-A | 10 g/L | >99 | >99 | >98:2 |

| Wild-Type IRED-B | 10 g/L | 85 | 92 | 90:10 |

Comparative Analysis and Conclusion

The optimal synthetic route to (2R,4R)-2,4-dimethylpiperidine depends on the specific requirements of the project, including scale, cost, available equipment, and desired purity.

| Metric | Chiral Auxiliary | Asymmetric Hydrogenation | Biocatalysis |

| Stereoselectivity | High to Excellent | Excellent | Excellent |

| Number of Steps | High (often >5) | Moderate (2-3) | Low (often 1-2) |

| Scalability | Moderate (stoichiometric auxiliary) | High (catalytic) | High (fermentation/bioreactor) |

| Atom Economy | Poor | Excellent | Good |

| Cost | Auxiliary can be expensive but often recyclable | High initial cost for catalyst/ligand | Low substrate cost, enzyme can be expensive |

| Generality | Broad scope for different alkyl groups | Dependent on substrate compatibility | Substrate-specific, may require engineering |

Each strategy offers a viable path to the target molecule. Chiral auxiliary-based methods are well-established and predictable, making them suitable for smaller-scale synthesis where reliability is paramount. Asymmetric hydrogenation represents the state-of-the-art for industrial-scale production due to its high efficiency, low step count, and catalytic nature. Finally, biocatalysis is rapidly emerging as a powerful and sustainable alternative.[11] As enzyme engineering and screening technologies advance, biocatalytic routes are poised to become increasingly competitive and may offer the most direct and environmentally friendly solutions for the synthesis of (2R,4R)-2,4-dimethylpiperidine and other complex chiral amines in the future.

References

-

D. J. C. Constable, A. D. Curzons, V. L. Cunningham, A diastereoselective synthesis of 2,4-disubstituted piperidines: scaffolds for drug discovery, Organic Letters, 2000 , 2(23), 3679-3681. [Link]

-

ChemistryViews, Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling, 2024 . [Link]

-

A. B. Smith III et al., A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery, ChemInform, 2010 . [Link]

-

F. Paradisi et al., Combining bio- and organocatalysis for the synthesis of piperidine alkaloids, Chemical Communications, 2022 . [Link]

-

C. M. Marson et al., Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations, Organic & Biomolecular Chemistry, 2016 . [Link]

-

A. J. T. Smith et al., Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination, Organic Process Research & Development, 2022 . [Link]

-

X. Zhang et al., Asymmetric Hydrogenation of 2-Aryl-3-phthalimidopyridinium Salts: Synthesis of Piperidine Derivatives with Two Contiguous Stereocenters, Organic Letters, 2020 , 22(22), 8882-8887. [Link]

-

Scripps Research, New modular strategy reduces piperidine synthesis steps for pharmaceuticals, 2024 . [Link]

-

C. M. Marson et al., Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations, ResearchGate, 2016 . [Link]

-

M. J. Sadler, Diastereoselective synthesis of 2,4,5 trisubstituted piperidines, University of Birmingham, 2011 . [Link]

-

M. Budhiraja, A. Ali, V. Tyagi, First biocatalytic synthesis of piperidine derivatives via immobilized lipase catalyzed multicomponent reaction, New Journal of Chemistry, 2022 . [Link]

-

X. Zhang et al., Asymmetric Hydrogenation of 2-Aryl-3-phthalimidopyridinium Salts: Synthesis of Piperidine Derivatives with Two Contiguous Stereocenters, ResearchGate, 2020 . [Link]

-

Wikipedia, Chiral auxiliary. [Link]

-

Bergens Research Group, Asymmetric Hydrogenation. [Link]

-

Myers Research Group, The Noyori Asymmetric Hydrogenation Reaction. [Link]

-

A. A. Bisset, A. K. H. Hirsch, Synthesis and Asymmetric Hydrogenation of (3e)-1-Benzyl-3-[(2-Oxopyridin-1(2h)-Yl)methylidene]piperidine-2,6-Dione, Amanote Research, 2018 . [Link]

-

D. A. Evans, G. Helmchen, M. Rüping, Chiral Auxiliaries in Asymmetric Synthesis, ResearchGate, 2007 . [Link]

-

University of York, Asymmetric Synthesis. [Link]

-

Supporting Information, Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination, ACS Publications, 2022 . [Link]

-

G. de Gonzalo, D. I. C. Wang, Synthesis of enantiopure epoxides through biocatalytic approaches, Biotechnology Advances, 2010 . [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling - ChemistryViews [chemistryviews.org]

- 4. A diastereoselective synthesis of 2,4-disubstituted piperidines: scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Asymmetric Hydrogenation of 2-Aryl-3-phthalimidopyridinium Salts: Synthesis of Piperidine Derivatives with Two Contiguous Stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Bergens Research Group: Asymmetric Hydrogenation [chem.ualberta.ca]

- 10. news-medical.net [news-medical.net]

- 11. [PDF] First biocatalytic synthesis of piperidine derivatives via immobilized lipase catalyzed multicomponent reaction | Semantic Scholar [semanticscholar.org]

- 12. Synthesis of enantiopure epoxides through biocatalytic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. york.ac.uk [york.ac.uk]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. Combining bio- and organocatalysis for the synthesis of piperidine alkaloids [researchrepository.ucd.ie]

A Technical Guide to the Spectroscopic Analysis of (2R,4R)-2,4-Dimethylpiperidine

Abstract

This technical guide provides a comprehensive overview of the spectroscopic techniques essential for the structural and stereochemical elucidation of (2R,4R)-2,4-dimethylpiperidine, a chiral piperidine derivative of significant interest in pharmaceutical and materials science. As a critical building block, unambiguous confirmation of its molecular structure and, most importantly, its cis relative stereochemistry, is paramount for quality control and downstream applications. This document details the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the complete characterization of this molecule. We provide field-proven experimental protocols, in-depth data interpretation, and an integrated analysis that collectively validate the identity of (2R,4R)-2,4-dimethylpiperidine. This guide is intended for researchers, chemists, and quality control specialists in the fields of drug development and chemical synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Defining Constitution and Stereochemistry

NMR spectroscopy is the most powerful technique for determining the precise chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. For a chiral molecule like (2R,4R)-2,4-dimethylpiperidine, NMR is indispensable not only for confirming the core piperidine structure but also for establishing the cis relationship between the two methyl groups.

Theoretical Basis & Experimental Causality

The (2R,4R) designation implies a cis relative stereochemistry, meaning both methyl groups are on the same face of the piperidine ring. In its most stable chair conformation, this forces one methyl group into an axial position and the other into an equatorial position, or both into equatorial positions. Conformational analysis studies of substituted cyclohexanes and piperidines consistently show that conformers with bulky substituents in the equatorial position are energetically favored to minimize destabilizing 1,3-diaxial interactions.[1] Therefore, the dominant conformation of (2R,4R)-2,4-dimethylpiperidine is expected to be the chair form with both methyl groups in equatorial positions. This conformational preference is directly observable in the ¹H NMR spectrum through the analysis of proton-proton coupling constants (J-values).[2][3]

Experimental Protocol: NMR Spectrum Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of (2R,4R)-2,4-dimethylpiperidine in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D correlation spectra such as COSY (Correlation Spectroscopy) to establish ¹H-¹H connectivities and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Data Interpretation and Analysis

The chemical shifts and coupling patterns provide a detailed fingerprint of the molecule's structure. The expected data, based on analogous substituted piperidines, are summarized below.[4][5][6]

Table 1: Predicted ¹H and ¹³C NMR Data for (2R,4R)-2,4-Dimethylpiperidine in CDCl₃

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| N-H | 1.0 - 2.0 (broad singlet) | br s | N/A |

| C2-H | 2.8 - 3.1 | multiplet | ~53-56 |

| C2-CH₃ | 1.0 - 1.2 | doublet | ~18-22 |

| C3-H (ax) | 1.1 - 1.3 | multiplet | ~35-38 |

| C3-H (eq) | 1.6 - 1.8 | multiplet | ~35-38 |

| C4-H | 1.4 - 1.6 | multiplet | ~30-33 |

| C4-CH₃ | 0.8 - 1.0 | doublet | ~21-24 |

| C5-H (ax) | 1.1 - 1.3 | multiplet | ~35-38 |

| C5-H (eq) | 1.6 - 1.8 | multiplet | ~35-38 |

| C6-H (ax) | 2.5 - 2.7 | multiplet | ~46-49 |

| C6-H (eq) | 3.0 - 3.2 | multiplet | ~46-49 |

-

¹H NMR Analysis: The key to confirming the cis stereochemistry lies in the coupling constants of the ring protons. In the diequatorial chair conformation, the C2-H and C4-H protons will be axial. An axial proton exhibits large diaxial couplings (J ≈ 8-13 Hz) with neighboring axial protons and smaller axial-equatorial and equatorial-equatorial couplings (J ≈ 2-5 Hz). This complex pattern of multiplets, when resolved, confirms the conformational bias and thus the relative stereochemistry. A 2D COSY experiment is invaluable for tracing these coupling networks.

-

¹³C NMR Analysis: A proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven unique carbon atoms in the molecule, confirming the absence of molecular symmetry that would be present in, for example, cis-2,6-dimethylpiperidine.[7] The chemical shifts are influenced by the nitrogen atom and the alkyl substituents.[8][9]

Diagram 1: Key ¹H-¹H COSY Correlations This diagram illustrates the expected proton-proton coupling network that would be observed in a COSY spectrum, confirming the connectivity of the piperidine ring.

Caption: Predicted COSY correlations for (2R,4R)-2,4-dimethylpiperidine.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Theoretical Basis & Experimental Causality

For (2R,4R)-2,4-dimethylpiperidine, the key functional groups are the secondary amine (N-H) and the saturated alkyl C-H bonds. The N-H bond exhibits characteristic stretching and bending vibrations, while the C-H bonds show strong stretching absorptions just below 3000 cm⁻¹. The absence of absorptions in other regions (e.g., C=O, C=C, O-H) confirms the purity of the sample with respect to these functional groups.

Experimental Protocol: IR Spectrum Acquisition

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, preferably equipped with an Attenuated Total Reflectance (ATR) accessory for ease of use and minimal sample preparation.

-

Sample Preparation: Place a single drop of the neat liquid sample directly onto the ATR crystal. If the sample is a solid, a small amount of the powder can be pressed onto the crystal.

-

Acquisition: Record the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be recorded immediately prior to the sample measurement and automatically subtracted from the sample spectrum.

Data Interpretation and Analysis

The spectrum is analyzed by identifying characteristic absorption bands.[10]

Table 2: Characteristic IR Absorption Bands for (2R,4R)-2,4-Dimethylpiperidine

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Weak-Medium |

| C-H Stretch (sp³) | 2850 - 2960 | Strong |

| N-H Bend (Scissoring) | 1590 - 1650 | Medium |

| C-H Bend (Scissoring) | 1450 - 1470 | Medium |

The presence of a weak to medium intensity band in the 3300-3500 cm⁻¹ region is a clear indicator of the secondary amine N-H stretch. The strong, sharp peaks just below 3000 cm⁻¹ confirm the saturated aliphatic nature of the molecule.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and structural clues based on its fragmentation pattern upon ionization.

Theoretical Basis & Experimental Causality

The "Nitrogen Rule" in mass spectrometry is a key principle for identifying compounds containing nitrogen. It states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[11][12] For C₇H₁₅N, the expected molecular weight is 113, which is consistent with this rule.

The primary fragmentation pathway for cyclic amines under Electron Ionization (EI) conditions is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[13][14] This process is driven by the stabilization of the resulting positive charge on the nitrogen, forming an iminium ion.[11] The loss of the largest possible alkyl radical from the alpha-carbon is typically the most favored pathway.[15]

Experimental Protocol: Mass Spectrum Acquisition

-

Instrumentation: A mass spectrometer capable of Electron Ionization (EI), such as a Gas Chromatograph-Mass Spectrometer (GC-MS), is typically used.

-

Sample Introduction: If using GC-MS, dilute the sample in a volatile solvent (e.g., dichloromethane or methanol) and inject a small volume (e.g., 1 µL) into the GC inlet. The GC will separate the compound from the solvent and any impurities before it enters the mass spectrometer.

-

Ionization: Use a standard EI energy of 70 eV.

-

Analysis: The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z), and a detector records their relative abundance.

Data Interpretation and Analysis

The resulting mass spectrum is a plot of relative intensity versus m/z.

Table 3: Predicted Key Ions in the EI Mass Spectrum of (2R,4R)-2,4-Dimethylpiperidine

| m/z Value | Proposed Identity | Comments |

| 113 | [M]⁺ (Molecular Ion) | Confirms the molecular formula (C₇H₁₅N). Expected to be of moderate intensity. |

| 112 | [M-H]⁺ | Loss of a hydrogen atom, common in cyclic amines.[13][15] |

| 98 | [M-CH₃]⁺ | Alpha-cleavage with loss of a methyl radical from C2. |

| 70 | [M-C₃H₇]⁺ | Alpha-cleavage with loss of a propyl radical (from C6 cleavage). |

| 56 | Further fragmentation | A common fragment in piperidine rings. |

The molecular ion peak at m/z 113 confirms the elemental composition. The base peak (most intense peak) is often the [M-CH₃]⁺ ion at m/z 98, resulting from the favorable alpha-cleavage and loss of the C2-methyl group.

Diagram 2: Primary EI Fragmentation Pathway This diagram shows the alpha-cleavage fragmentation leading to the prominent m/z 98 ion.

Caption: Alpha-cleavage at C2 leads to the stable m/z 98 fragment.

Integrated Spectroscopic Analysis: A Unified Conclusion

While each spectroscopic technique provides valuable information, their combined interpretation provides an unassailable confirmation of the structure.

-

MS confirms the molecular formula C₇H₁₅N via the molecular ion at m/z 113.

-

IR confirms the presence of a secondary amine (N-H stretch ~3350 cm⁻¹) and saturated alkyl groups (C-H stretch ~2900 cm⁻¹), and the absence of other functional groups.

-

¹³C NMR shows seven unique carbon signals, consistent with the proposed C₂- and C₄-substituted structure.

-

¹H NMR confirms the connectivity and, crucially, the cis stereochemistry through analysis of proton coupling constants, which indicate a conformation where both methyl groups preferentially occupy equatorial positions.

Together, these three pillars of spectroscopic analysis provide a robust and self-validating system for the complete and unambiguous characterization of (2R,4R)-2,4-dimethylpiperidine, ensuring its identity and stereochemical purity for high-stakes applications in research and development.

References

-

JoVE. (2023). Mass Spectrometry of Amines. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.15: Fragmentation of Amines. Retrieved from [Link]

-

SpectraBase. (n.d.). CIS-2,4,6-TRIMETHYLPIPERIDIN - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4-Dimethylpiperidine. PubChem Compound Database. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PubMed Central. Retrieved from [Link]

-

Stuart, C. D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Retrieved from [Link]

- Duffield, A. M., et al. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXIV. A Study of the Fragmentation Processes of Some Cyclic Amines. Journal of the American Chemical Society, 87(13), 2926–2932.

-

SpectraBase. (n.d.). cis-2,4-Dimethyl-piperidine. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2,4-Dimethyl-piperidine. NIST Chemistry WebBook. Retrieved from [Link]

-

JoVE. (2024). Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

- MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(21), 7247.

-

National Center for Biotechnology Information. (1984). Conformation-activity study of 4-phenylpiperidine analgesics. PubMed. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

- Arumugam, N., et al. (1987). 1H NMR spectra of cis‐2,6‐diphenylpiperidines and cis‐2,6‐diphenyl‐4‐piperidones. Magnetic Resonance in Chemistry, 25(10), 869–871.

-

Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dimethyl-2,4-piperidindion. PubChem Compound Database. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyridine, 2,4-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (2R,4R)-1,2-Dimethylpiperidin-4-ol. PubChem Compound Database. Retrieved from [Link]

-

Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube. Retrieved from [Link]

- Scientific & Academic Publishing. (2017). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. World Journal of Organic Chemistry, 5(1), 1-6.

Sources

- 1. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

- 2. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

- 3. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,6-Dimethylpiperidine(504-03-0) 1H NMR spectrum [chemicalbook.com]

- 5. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 6. sci-hub.ru [sci-hub.ru]

- 7. m.youtube.com [m.youtube.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. researchgate.net [researchgate.net]

- 10. 2,4-Dimethyl-piperidine [webbook.nist.gov]

- 11. Video: Mass Spectrometry of Amines [jove.com]

- 12. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. GCMS Section 6.15 [people.whitman.edu]

(2R,4R)-2,4-dimethylpiperidine CAS number and identifiers

An In-depth Technical Guide to (2R,4R)-2,4-Dimethylpiperidine for Researchers and Drug Development Professionals

Abstract

(2R,4R)-2,4-dimethylpiperidine is a chiral saturated heterocycle belonging to the substituted piperidine class of compounds. As a specific stereoisomer, it presents a unique three-dimensional arrangement that is of significant interest in asymmetric synthesis and medicinal chemistry. The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, making chiral derivatives like the (2R,4R) isomer valuable building blocks for creating stereochemically defined molecules.[1][2] This guide provides a comprehensive overview of the core identifiers, physicochemical properties, stereochemical nuances, synthesis strategies, and applications of (2R,4R)-2,4-dimethylpiperidine, tailored for researchers, chemists, and drug development professionals who leverage such chiral synthons to construct complex molecular architectures with precise biological functions.

Core Identifiers and Chemical Structure

Establishing the precise identity of a stereospecific compound is critical for reproducibility and regulatory purposes. (2R,4R)-2,4-dimethylpiperidine is the enantiomer of (2S,4S)-2,4-dimethylpiperidine, and together they constitute the cis-diastereomer of 2,4-dimethylpiperidine. It is crucial to distinguish this from the trans-diastereomers, (2R,4S) and (2S,4R).

| Identifier | Value | Source |

| IUPAC Name | (2R,4R)-2,4-dimethylpiperidine | N/A |

| Synonyms | cis-2,4-Lupetidine (for the racemic mixture) | [3][4] |

| Molecular Formula | C₇H₁₅N | [3][5] |

| Molecular Weight | 113.20 g/mol | [4][6] |

| CAS Number | 19683-91-1 (cis-racemate); 6287-19-0 (unspecified isomers) | [3][5] |

| PubChem CID | 7230000 (for the (2S,4S) enantiomer) | [4] |

| InChI (for 2R,4R) | InChI=1S/C7H15N/c1-6-3-4-8-7(2)5-6/h6-8H,3-5H2,1-2H3/t6-,7-/m1/s1 | N/A |

| InChIKey (for 2R,4R) | QOZOFODNIBQPGN-GSVOUGTGSA-N | N/A |

| SMILES (for 2R,4R) | C[C@H]1CCNC | N/A |

Physicochemical and Stereochemical Properties

The physical properties of 2,4-dimethylpiperidine are influenced by its substitution pattern. The data below corresponds to the mixture of isomers unless otherwise specified.

| Property | Value | Remarks |

| Appearance | Light yellow liquid | [7] |

| Boiling Point | 122 °C / 251.6 °F | [8] |

| Melting Point | 4 - 5 °C / 39.2 - 41 °F | [8] |

| Density | 0.862 g/cm³ at 20 °C | [9] |

| Flash Point | 13 °C / 55.4 °F | [8] |

| Solubility | Soluble in water and common organic solvents. | N/A |

Stereochemical Considerations

The stereochemistry of 2,4-dimethylpiperidine is defined by the relative and absolute configurations at carbons 2 and 4.

-

Diastereomers: The compound exists as two diastereomers: cis and trans. In the cis isomer, the two methyl groups are on the same side of the piperidine ring's average plane. In the trans isomer, they are on opposite sides.

-

Enantiomers: Both cis and trans diastereomers are chiral and exist as a pair of enantiomers.

-

cis-isomer: (2R,4R) and (2S,4S)

-

trans-isomer: (2R,4S) and (2S,4R)

-

The (2R,4R) configuration designates a specific, non-superimposable mirror image, which is essential for stereospecific interactions in biological systems or in asymmetric catalysis. The chair conformation of the piperidine ring is the most stable, and for the cis isomer, a conformation with one equatorial and one axial methyl group, or a diaxial conformation, may exist in equilibrium, though the diequatorial conformation of the trans isomer is generally more stable.

Caption: Stereoisomers of 2,4-dimethylpiperidine.

Synthesis and Stereocontrol

The synthesis of enantiomerically pure substituted piperidines is a central challenge in organic chemistry.[1] While the reduction of 2,4-dimethylpyridine (2,4-lutidine) yields a mixture of cis and trans diastereomers, achieving the specific (2R,4R) configuration requires a stereoselective approach.

Conceptual Asymmetric Synthesis Workflow

A common strategy involves the asymmetric hydrogenation of a prochiral pyridine or dihydropyridine precursor using a chiral catalyst. This approach imparts the desired stereochemistry at the newly formed chiral centers.

Caption: Workflow for stereoselective piperidine synthesis.

Exemplary Laboratory Protocol: Asymmetric Hydrogenation

This protocol is a representative methodology based on established principles of asymmetric catalysis for pyridine reduction.

Objective: To synthesize (2R,4R)-2,4-dimethylpiperidine from 2,4-lutidine with high enantiomeric excess.

Pillar of Trustworthiness: Each step must be followed by rigorous purification and analytical validation (NMR, MS, Chiral HPLC) to confirm the structure and stereochemical purity of intermediates and the final product.

Step 1: N-Activation of 2,4-Lutidine

-

Causality: The aromatic pyridine ring is electron-rich and resistant to hydrogenation. Activating it by forming a pyridinium salt or an N-acyl derivative enhances its reactivity by making it more electrophilic.

-

To a solution of 2,4-lutidine (1.0 equiv.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add benzyl chloroformate (1.1 equiv.) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting N-benzyloxycarbonyl-2,4-dimethyl-1,2-dihydropyridine intermediate by flash column chromatography.

Step 2: Asymmetric Hydrogenation

-

Expertise: The choice of catalyst is paramount. A chiral iridium complex with a bidentate phosphine ligand (e.g., a derivative of Crabtree's catalyst) is often effective for the directed hydrogenation of N-heterocycles. The ligand's chiral environment dictates the facial selectivity of hydrogen addition.

-

In a high-pressure autoclave, dissolve the purified intermediate (1.0 equiv.) and a chiral iridium catalyst, such as [Ir(COD)(PCy₃)(py)]PF₆ modified with a suitable chiral ligand, (0.01 equiv.) in degassed anhydrous DCM.

-

Pressurize the autoclave with hydrogen gas (e.g., 50 bar) and stir the reaction at a controlled temperature (e.g., 40 °C) for 24-48 hours.

-

Carefully vent the autoclave, and concentrate the reaction mixture in vacuo.

Step 3: Deprotection and Isolation

-

Causality: The N-protecting group, essential for activation and hydrogenation, must be removed to yield the free secondary amine.

-

Dissolve the crude product from Step 2 in methanol. Add palladium on carbon (10% w/w) as a catalyst.

-

Stir the mixture under a hydrogen atmosphere (balloon pressure) for 12 hours to effect hydrogenolysis of the N-Cbz group.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst and wash with methanol.

-

Concentrate the filtrate under reduced pressure. The residue contains a mixture of dimethylpiperidine stereoisomers, enriched in the (2R,4R) form.

-

Purify the final product via column chromatography or by forming a salt with a chiral acid (diastereomeric resolution) to isolate the pure (2R,4R)-2,4-dimethylpiperidine.

-

Validation: Determine the enantiomeric excess (e.e.) of the final product using chiral HPLC or GC. Confirm the final structure and relative stereochemistry using ¹H and ¹³C NMR spectroscopy and mass spectrometry.

Applications in Research and Drug Development

The rigid, chiral scaffold of (2R,4R)-2,4-dimethylpiperidine makes it a valuable component in several areas of chemical science.

-

Chiral Building Block: It serves as a starting material for the synthesis of more complex molecules, where its defined stereocenters are incorporated into the final target. This is crucial in drug development, as the biological activity of a molecule often depends on its specific 3D shape.[10][11]

-

Asymmetric Ligands: The secondary amine can be functionalized to create chiral ligands for transition metal catalysts. These ligands can then be used to induce stereoselectivity in a wide range of chemical reactions, such as asymmetric reductions, oxidations, or carbon-carbon bond-forming reactions.

-

Pharmaceutical Scaffolds: The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[1] Using a stereochemically pure building block like the (2R,4R) isomer allows for the systematic exploration of a drug candidate's structure-activity relationship (SAR), minimizing the complications of testing diastereomeric mixtures and potentially leading to compounds with improved potency and reduced off-target effects.[2][10]

Caption: Role as a versatile chiral intermediate.

Safety, Handling, and Storage

Substituted piperidines require careful handling due to their potential hazards. The following information is synthesized from safety data sheets (SDS) for structurally similar compounds.

-

Hazards: 2,4-Dimethylpiperidine is classified as a highly flammable liquid and vapor. It is corrosive and can cause severe skin burns and eye damage.[7][8] Ingestion and inhalation may be harmful.[12]

-

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[7]

-

Use spark-proof tools and explosion-proof equipment.[8] Keep away from heat, sparks, open flames, and other ignition sources.[13]

-

Ground and bond containers and receiving equipment to prevent static discharge.[9]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a flame-retardant lab coat.[9]

-

-

Storage:

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[7]

-

Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[7]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Call a physician immediately.[7]

-

References

-

FDA Global Substance Registration System. 2,4-DIMETHYLPIPERIDINE, CIS-. [Link]

-

PubChem. (2R,4R)-1,2-Dimethylpiperidin-4-ol. National Center for Biotechnology Information. [Link]

-

PubChem. 2,4-Dimethylpiperidine. National Center for Biotechnology Information. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. [Link]

-

FDA Global Substance Registration System. 2,4-DIMETHYLPIPERIDINE, TRANS-. [Link]

-

PubChem. (2S,4S)-2,4-dimethylpiperidine. National Center for Biotechnology Information. [Link]

-

NIST. 2,4-Dimethyl-piperidine. NIST Chemistry WebBook. [Link]

-